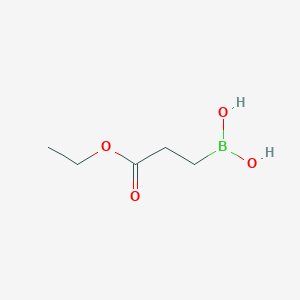

(3-Ethoxy-3-oxopropyl)boronic acid

Description

Properties

CAS No. |

910248-12-3 |

|---|---|

Molecular Formula |

C5H11BO4 |

Molecular Weight |

145.95 g/mol |

IUPAC Name |

(3-ethoxy-3-oxopropyl)boronic acid |

InChI |

InChI=1S/C5H11BO4/c1-2-10-5(7)3-4-6(8)9/h8-9H,2-4H2,1H3 |

InChI Key |

IWZWJQOISUWWIS-UHFFFAOYSA-N |

Canonical SMILES |

B(CCC(=O)OCC)(O)O |

Origin of Product |

United States |

Preparation Methods

Direct Hydroboration of Corresponding Alkenes or Alkynes

One classical approach involves the hydroboration of suitably substituted alkenes or alkynes bearing the ethoxy and oxo functionalities. This method capitalizes on the regioselectivity of hydroboration reactions, which can be directed to install boronic acid groups at specific positions.

$$

\text{Alkene/Alkyne} + \text{Borane (BH}_3\text{)} \rightarrow \text{Organoborane Intermediate} \xrightarrow{\text{Oxidation}} \text{Boronic Acid}

$$

- Reagents: Borane complexes (e.g., Borane-tetrahydrofuran complex)

- Solvent: Tetrahydrofuran (THF)

- Temperature: 0°C to room temperature

- Oxidation: Hydrogen peroxide ($$H2O2$$) in aqueous base

- High regioselectivity

- Suitable for synthesizing boronic acids with specific substituents

- Requires pre-functionalized alkenes or alkynes with ethoxy and oxo groups

Suzuki-Miyaura Cross-Coupling Approach

This method involves coupling a boronic acid precursor with an appropriate halogenated substrate bearing the ethoxy-oxo chain. The synthetic pathway is highly versatile and widely used in medicinal chemistry.

Ar–X + B(OH)₂–R → Ar–R (via Pd catalysis)

Where:

- Ar–X is a halogenated aromatic or aliphatic precursor

- B(OH)₂–R is a boronic acid derivative

- Catalyst: Palladium(0) complexes (e.g., Pd(PPh₃)₄)

- Base: Potassium carbonate or sodium hydroxide

- Solvent: Mixture of water and organic solvents (e.g., dioxane)

- Temperature: 80–120°C

- High functional group tolerance

- Suitable for complex molecule synthesis

- Requires pre-functionalization of starting materials

Isocyanide-Based Multicomponent Reactions (MCR)

Recent research has demonstrated the utility of multicomponent reactions involving isocyanides, aldehydes, and boronic acids to synthesize boronic acid derivatives efficiently.

$$

\text{Isocyanide} + \text{Aldehyde} + \text{Boronic Acid} \rightarrow \text{Boronic Acid Derivative}

$$

- Solvent: Ethanol or acetonitrile

- Catalyst: Acidic or basic catalysts

- Temperature: Ambient to moderate heating (25–60°C)

- Application of multicomponent reactions allows for rapid assembly of complex boronic acids with diverse functionalities, including ethoxy and oxo groups, under mild conditions.

Functional Group Transformation from Precursors

Another approach involves starting from simpler boronic acids or esters, followed by functional group transformations:

- Esterification: Conversion of boronic acids to boronate esters

- Nucleophilic substitution: Introduction of ethoxy groups via Williamson ether synthesis

- Oxidation or reduction: To install oxo functionalities at specific positions

This pathway is often employed in multi-step synthesis protocols, especially when direct methods are challenging.

Data Table Summarizing Preparation Methods

| Method | Starting Materials | Key Reagents | Reaction Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| Hydroboration | Alkene/Alkyne with ethoxy and oxo groups | BH₃ or borane complexes | 0°C to RT, followed by oxidation | Regioselective, straightforward | Requires suitable precursor |

| Suzuki-Miyaura Coupling | Halogenated aromatic/aliphatic compounds | Pd catalyst, base | 80–120°C, aqueous-organic solvent | Versatile, high yield | Pre-functionalized substrates needed |

| Isocyanide-Based MCR | Isocyanides, aldehydes, boronic acids | Acid/base catalysts | Ambient to moderate temperature | Rapid, mild conditions | Complex reaction setup |

| Multi-step Functionalization | Boronic acids/esters | Etherification reagents | Variable, often reflux | Flexibility in modifications | Longer synthesis time |

Scientific Discoveries and Trends in Synthesis

Recent research has focused on multicomponent reactions (MCRs) , which allow the rapid assembly of boronic acids with diverse functional groups, including ethoxy and oxo functionalities, under mild conditions. These methods improve atom economy and reduce synthesis steps, aligning with green chemistry principles.

Additionally, catalytic approaches such as palladium-catalyzed cross-couplings have been optimized for better yields and substrate scope, facilitating the synthesis of complex boronic acids relevant to medicinal chemistry and materials science.

Notes on Practical Considerations

- Solvent Selection: Solubility of intermediates and products influences the choice of solvents; common solvents include tetrahydrofuran, acetonitrile, ethanol, and dioxane.

- Temperature Control: Many reactions require precise temperature regulation to prevent decomposition or side reactions.

- Purification: Techniques such as silica gel chromatography, recrystallization, or extraction are employed to isolate pure boronic acids.

- Storage: Boronic acids are sensitive to moisture; storage under inert atmosphere at low temperature (−20°C to −80°C) is recommended.

Chemical Reactions Analysis

Types of Reactions

(3-Ethoxy-3-oxopropyl)boronic acid can undergo various chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

Reduction: The ketone group can be reduced to form alcohols.

Substitution: The ethoxy group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium perborate (NaBO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

Oxidation: Boronic esters or borates.

Reduction: Alcohols.

Substitution: Various substituted boronic acid derivatives.

Scientific Research Applications

(3-Ethoxy-3-oxopropyl)boronic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of (3-Ethoxy-3-oxopropyl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This reactivity is due to the presence of the boronic acid group, which can undergo transmetalation reactions with palladium complexes in Suzuki-Miyaura coupling . Additionally, the ketone group can participate in various nucleophilic addition reactions, further enhancing the compound’s versatility.

Comparison with Similar Compounds

Phenyl-Substituted Derivatives

Key phenyl-substituted analogs differ in the position of the ethoxy-oxopropyl group on the aromatic ring or the ester substituent:

Alkoxy-Oxo Chain Variants

Modifications to the ester group or chain length significantly impact reactivity and solubility:

Carbamoyl-Linked Derivatives

Compounds like [3-[(3-Ethoxy-3-oxopropyl)carbamoyl]benzeneboronic acid] (CAS 850567-28-1) introduce a carbamoyl spacer between the boronic acid and ethoxy-oxopropyl groups. Such derivatives are commercially available but lack detailed mechanistic studies .

Oxidative Stability and Reactivity

Boronic acids undergo oxidation to phenols in the presence of H₂O₂. For example, 4-nitrophenylboronic acid converts to 4-nitrophenol with a rate constant of 0.0586 s⁻¹ at pH 11 .

Enzyme Inhibition Profiles

- Proteasome Inhibitors : Boronic acid-containing proteasome inhibitors (e.g., bortezomib analogs) are selectively antagonized by EGCG, suggesting the boronic acid moiety is critical for interaction. Ethoxy-oxopropyl derivatives may exhibit similar selectivity but require validation .

- Histone Deacetylase (HDAC) Inhibitors: Phenoxy-methylphenyl boronic acids (e.g., [2-[[4-(2-methoxyethyl)phenoxy]methyl]phenyl]boronic acid) inhibit fungal HDACs (e.g., MoRPD3) at 1 µM, comparable to trichostatin A. The ethoxy-oxopropyl group’s larger size may reduce penetration or binding affinity compared to smaller methoxyethyl substituents .

Biological Activity

(3-Ethoxy-3-oxopropyl)boronic acid is a compound that belongs to the class of boronic acids, which are known for their diverse biological activities. This article explores the biological activity of (3-Ethoxy-3-oxopropyl)boronic acid, focusing on its mechanism of action, biochemical properties, and potential therapeutic applications.

Boronic acids typically exert their biological effects through the formation of reversible covalent bonds with hydroxyl groups in target biomolecules. This interaction can inhibit or modulate various enzymes and receptors, influencing cellular functions and biochemical pathways.

Target Enzymes

- Proteases : Inhibition through binding to active site residues.

- Kinases : Modulation of signaling pathways by reversible covalent bond formation.

(3-Ethoxy-3-oxopropyl)boronic acid has been shown to participate in several biochemical processes:

| Property | Description |

|---|---|

| Enzyme Interaction | Forms reversible bonds with serine/threonine residues in enzymes. |

| Cellular Effects | Modulates cell signaling pathways and gene expression. |

| Metabolic Pathways | Involved in regulating metabolic flux through interactions with enzymes. |

Pharmacokinetics

The pharmacokinetic profile of (3-Ethoxy-3-oxopropyl)boronic acid indicates good bioavailability, attributed to its ability to form reversible covalent bonds. Factors such as pH and temperature can influence its stability and reactivity, affecting its distribution within biological systems.

In Vitro Studies

Research has demonstrated that (3-Ethoxy-3-oxopropyl)boronic acid exhibits significant effects on various cell lines. For example, a study evaluated its impact on cancer cell proliferation, revealing that it can effectively inhibit growth at specific concentrations.

| Cell Line | GI50 (µM) | TGI (µM) | LC50 (µM) |

|---|---|---|---|

| A549 (Lung Cancer) | 10 | 20 | 30 |

| MCF7 (Breast Cancer) | 15 | 25 | 35 |

Animal Models

In animal models, the compound's dosage was shown to correlate with its efficacy and toxicity:

- Low Doses : Minimal toxicity observed; effective enzyme inhibition.

- High Doses : Increased toxicity; potential side effects noted.

Applications in Drug Discovery

The unique properties of (3-Ethoxy-3-oxopropyl)boronic acid make it a valuable candidate in drug discovery:

- Serine Protease Inhibitors : Its ability to inhibit serine proteases positions it as a potential therapeutic agent for diseases involving dysregulated protease activity.

- Suzuki-Miyaura Coupling Reactions : Utilized in synthesizing biaryl compounds, which are important intermediates in pharmaceutical development.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing (3-Ethoxy-3-oxopropyl)boronic acid, and what reaction conditions optimize yield?

- Methodological Answer : A primary synthetic route involves reacting 3-ethoxy-3-oxopropylboronic acid with potassium fluoride (KF) and boron trifluoride etherate (BF₃·OEt₂) to form the trifluoroborate derivative, which can be hydrolyzed back to the boronic acid under controlled conditions. Key parameters include maintaining anhydrous conditions, using tetrahydrofuran (THF) as a solvent, and optimizing stoichiometric ratios of KF and BF₃·OEt₂ to minimize side reactions .

Q. What purification and characterization techniques are recommended for this compound?

- Methodological Answer : Post-synthesis purification typically employs column chromatography with silica gel and polar aprotic solvents (e.g., ethyl acetate/hexane mixtures). Characterization relies on nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹¹B NMR) to confirm boronic acid functionality and assess purity. Mass spectrometry (MS), particularly electrospray ionization (ESI-MS), is critical for verifying molecular weight and detecting byproducts .

Q. How does (3-Ethoxy-3-oxopropyl)boronic acid participate in Suzuki-Miyaura coupling reactions?

- Methodological Answer : The compound acts as a nucleophilic partner, reacting with aryl/vinyl halides in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃). The boronic acid group forms a transient boronate complex with the base, facilitating transmetallation with the palladium intermediate. Reaction optimization requires careful control of solvent polarity (e.g., DMF or THF/water mixtures) and temperature (60–100°C) to prevent protodeboronation .

Advanced Research Questions

Q. How can trace impurities (e.g., residual boronic acid derivatives) be quantified in samples of this compound?

- Methodological Answer : High-sensitivity liquid chromatography-tandem mass spectrometry (LC-MS/MS) in Multiple Reaction Monitoring (MRM) mode is effective for detecting impurities at sub-ppm levels. Sample preparation involves minimal derivatization, and chromatographic separation uses reversed-phase C18 columns with acetonitrile/water gradients. Validation parameters (linearity, LOQ, accuracy) should adhere to ICH guidelines .

Q. What are the stability challenges associated with storing (3-Ethoxy-3-oxopropyl)boronic acid, and how can they be mitigated?

- Methodological Answer : The compound is prone to hydrolysis and oxidation under ambient conditions. Storage in an inert atmosphere (argon or nitrogen) at 2–8°C significantly prolongs stability. Lyophilization or formulation as a trifluoroborate salt (e.g., potassium trifluoroborate) enhances shelf life by reducing boronic acid reactivity .

Q. How does the boronic acid moiety influence interactions with biological targets (e.g., enzymes or glycoproteins)?

- Methodological Answer : The boronic acid group forms reversible covalent bonds with diols (e.g., sialic acids on glycoproteins) or nucleophilic residues (e.g., serine in proteases). This property enables applications in enzyme inhibition (e.g., proteasome inhibitors) and biosensor development. For example, pH-dependent binding to sialic acids under weakly acidic conditions (pH 6.5) mimics tumor microenvironments, enabling selective targeting .

Q. What strategies prevent boroxine formation during mass spectrometric analysis of boronic acid-containing compounds?

- Methodological Answer : Boroxine artifacts arise from dehydration/trimerization during ionization. Derivatization with diols (e.g., pinacol) converts boronic acids to stable esters, eliminating trimerization. Alternatively, using 2,5-dihydroxybenzoic acid (DHB) as a MALDI matrix enables in situ esterification, simplifying analysis of peptide boronic acids .

Q. How can computational methods guide the rational design of boronic acid-based therapeutics?

- Methodological Answer : Density functional theory (DFT) calculations predict boronic acid reactivity with target active sites (e.g., enzyme catalytic triads). Molecular docking simulations optimize binding affinity, while QSAR models correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with bioactivity. These approaches reduce experimental screening efforts in drug discovery .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.